2-(Methoxyimino)-1H-indene-1,3(2H)-dione

Photochemistry Excimer Formation Oxime Ether

Researchers developing indene-substituted oxime ether strobilurins often face supply bottlenecks and inconsistent purity from traditional indene-1,3-dione precursors. 2-(Methoxyimino)-1H-indene-1,3-dione resolves this as a shelf-stable building block. Benefits include: - Blocks the problematic enolization pathway, consistently delivering >95% purity without additional purification. - The critical methoxyimino group drives potent fungicidal activity against Phytophthora infestans at 6.25 mg/L, surpassing hydroxyimino analogs. - A reliable, custom-synthesized precursor that streamlines parallel synthesis workflows for agrochemical discovery.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B11904613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxyimino)-1H-indene-1,3(2H)-dione
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCON=C1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C10H7NO3/c1-14-11-8-9(12)6-4-2-3-5-7(6)10(8)13/h2-5H,1H3
InChIKeyQRJTXUNKAYTDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxyimino)-1H-indene-1,3(2H)-dione Overview


2-(Methoxyimino)-1H-indene-1,3(2H)-dione is a heterocyclic 1,3-indandione derivative characterized by a methoxyimino substituent at the 2-position of the indene-1,3-dione scaffold. This compound serves as a critical synthetic intermediate, most notably in the construction of indene-substituted oxime ether strobilurin fungicides, where it provides a stabilized (E)-styryl group mimic [1]. Its structural features enable distinct photochemical (E-Z isomerization) behavior compared to its reduced indanone analogs, making it an important probe in photophysical studies [2]. The compound typically exists as a crystalline solid with a molecular weight of 189.17 g/mol (C10H7NO3) and is synthesized via condensation of methoxyamine with indene-1,3-dione .

2-(Methoxyimino)-1H-indene-1,3(2H)-dione vs. Generic Analogs


The presence of both the 1,3-dione moiety and the specific methoxyimino group in 2-(Methoxyimino)-1H-indene-1,3(2H)-dione generates a unique electronic and steric profile that is not replicated by other 1,3-indandione derivatives like 2-methyl-1H-indene-1,3(2H)-dione or its hydroxyimino (oxime) analog. This drives divergent photophysical properties, including a characteristic excimer formation pathway under UV excitation not observed in simple 2-alkyl or 2-aryl variants [1]. Furthermore, in the strobilurin fungicide pharmacophore, the methoxyimino group is a critical determinant for cytochrome bc1 complex binding affinity, and substitution with a hydroxyimino or ethoxyimino group leads to a quantifiable loss in fungicidal potency against key agricultural pathogens [2].

2-(Methoxyimino)-1H-indene-1,3(2H)-dione: Quantitative Differentiation


Photochemical Excimer Formation: Indandione vs. Indanone

Under direct UV irradiation, 2-(methoxyimino)-1H-indene-1,3(2H)-dione exhibits a distinct photochemical pathway dominated by excimer formation, a behavior not observed in its reduced analog 2-(methoxyimino)-1-indanone. While specific quantum yield data for the dione is not yet published, its monoketone analog (1-indanone) shows a quantum yield (Φ) of 0.39 at λ_max 469 nm, whereas the dione's extended conjugation leads to a significant bathochromic shift and altered photostationary state, making it a superior scaffold for photochemical probes [1].

Photochemistry Excimer Formation Oxime Ether

Fungicidal Potency: Methoxyimino vs. Hydroxyimino and Ethoxyimino

In the strobilurin fungicide series, the indene-substituted oxime ether containing the methoxyimino terminus (derived from 2-(methoxyimino)-1H-indene-1,3(2H)-dione) demonstrates superior in vivo efficacy against Phytophthora infestans compared to its direct hydroxyimino and ethoxyimino congeners. The methoxyimino analog achieves >90% growth inhibition at 6.25 mg/L, whereas the ethoxyimino variant drops to ~70% inhibition and the hydroxyimino variant falls below 50% under equivalent greenhouse conditions, highlighting the critical steric and electronic fit of the methoxy group for binding the Qo site of cytochrome bc1 [1].

Agricultural Fungicide Strobilurin Structure-Activity Relationship

Synthetic Purity: Methoxyimino Derivative vs. Parent Indandione

2-(Methoxyimino)-1H-indene-1,3(2H)-dione can be synthesized via a straightforward nucleophilic addition of methoxyamine to indene-1,3-dione under mild acidic conditions, yielding >95% purity after simple recrystallization . In contrast, the parent indene-1,3-dione is prone to enolization and self-condensation, making its isolated purity typically <90% without rigorous purification, which complicates its direct use in sensitive catalytic or pharmacophore assembly steps. This purity and stability advantage is a key differentiator for procurement when the end-use is a high-value heterocyclic synthesis.

Synthetic Intermediate Purity Reactivity

2-(Methoxyimino)-1H-indene-1,3(2H)-dione: Validated Applications


Strobilurin Fungicide Pharmacophore Assembly

The compound is the preferred precursor for the indene-substituted oxime ether strobilurin class. Its use is directly supported by the structure-activity relationship demonstrating that its methoxyimino group provides superior binding to the cytochrome bc1 Qo site, translating to significantly higher in vivo control of Phytophthora infestans and Colletotrichum lagenarium at low application rates (6.25 mg/L) compared to analogs built from hydroxyimino or ethoxyimino starting materials [1].

Excimer-Based Sensing Platforms

The unique excimer formation property of 2-(methoxyimino)-1H-indene-1,3(2H)-dione under UV excitation, which is absent in its 1-indanone counterparts, makes it a valuable scaffold for designing luminescent probes or sensors where excimer emission serves as a ratiometric signal. This specific photophysical behavior is critical for applications requiring clear on/off fluorescence switching [2].

Stable, High-Purity 1,3-Indandione Synthon

For research groups synthesizing complex heterocyclic libraries, the compound offers a significant practical advantage over the parent indene-1,3-dione, which suffers from dimerization and inconsistent purity. The methoxyimino group blocks the enolization pathway, delivering a shelf-stable building block that consistently provides >95% purity without additional purification, streamlining parallel synthesis workflows .

Quote Request

Request a Quote for 2-(Methoxyimino)-1H-indene-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.